molecular formula C21H25N5O4 B2628871 Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate CAS No. 842954-93-2

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Cat. No. B2628871
CAS RN: 842954-93-2
M. Wt: 411.462
InChI Key: XIXULQCZEQCDPZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies

Research into diazepine derivatives has led to the development of various synthetic methodologies. For instance, novel synthetic routes have been established for creating 1,4-diazepines, which serve as important scaffolds in medicinal chemistry due to their potential biological activities. Such methodologies often involve the condensation of diamines with keto esters or nitriles, showcasing the versatility and reactivity of these compounds in chemical synthesis (Shaabani et al., 2009).

Chemical Characterization

The chemical properties and structural characterization of diazepines and their derivatives have been extensively studied using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies provide valuable insights into the molecular architecture and reactivity of diazepine compounds, which are crucial for their applications in drug design and development (Ahumada et al., 2016).

Potential Biological Activities

Anticancer Properties

Some diazepine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology. The structural diversity of diazepines allows for the modulation of their biological activity, making them promising candidates for anticancer drug development (Raboisson et al., 2005).

Neurological Applications

Diazepines have also shown promise in the treatment of neurological disorders. Their ability to interact with central nervous system receptors can lead to sedative, anxiolytic, and anticonvulsant effects. This positions diazepines as potential therapeutic agents for the treatment of anxiety, epilepsy, and other neuropsychiatric conditions (Savelli et al., 1987).

Corrosion Inhibition

Beyond biomedical applications, some diazepine derivatives have been investigated for their potential as corrosion inhibitors for metals. Their molecular structure can afford strong adsorption onto metal surfaces, providing protection against corrosion in industrial applications (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(11-5-6-12-25(17)20)15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXULQCZEQCDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

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